REACTION_CXSMILES
|
[OH:1][C:2]1[CH:19]=[CH:18][C:5]([O:6][C:7]2[CH:16]=[N:15][C:14]3[C:9](=[CH:10][CH:11]=[C:12]([Cl:17])[CH:13]=3)[N:8]=2)=[CH:4][CH:3]=1.Br[CH:21]([CH3:31])[C:22]([O:24][CH2:25][CH:26]1[CH2:30][CH2:29][CH2:28][O:27]1)=[O:23].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[Cl:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([O:6][C:5]1[CH:18]=[CH:19][C:2]([O:1][CH:21]([CH3:31])[C:22]([O:24][CH2:25][CH:26]3[CH2:30][CH2:29][CH2:28][O:27]3)=[O:23])=[CH:3][CH:4]=1)[CH:16]=[N:15]2 |f:2.3.4|
|
Name
|
|
Quantity
|
0.055 mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(OC2=NC3=CC=C(C=C3N=C2)Cl)C=C1
|
Name
|
2-tetrahydrofuranylmethyl 2-bromopropanoate
|
Quantity
|
0.055 mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC1OCCC1)C
|
Name
|
|
Quantity
|
0.11 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
FILTRATION
|
Details
|
The residue was filtered through a column of alumina with dichloromethane
|
Type
|
CUSTOM
|
Details
|
Solvent removal and recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2N=CC(=NC2=CC1)OC1=CC=C(OC(C(=O)OCC2OCCC2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |